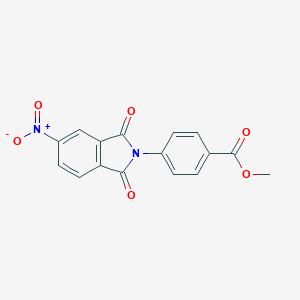
Methyl 4-(5-nitro-1,3-dioxoisoindol-2-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(5-nitro-1,3-dioxoisoindol-2-yl)benzoate is a complex organic compound with a unique structure that includes a nitro group, a dioxo group, and a benzoic acid ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(5-nitro-1,3-dioxoisoindol-2-yl)benzoate typically involves multiple steps, starting with the preparation of the isoindole core. This can be achieved through the condensation of phthalic anhydride with an appropriate amine, followed by nitration to introduce the nitro group. The final step involves esterification with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(5-nitro-1,3-dioxoisoindol-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of 4-(5-Amino-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid methyl ester.
Substitution: Formation of various substituted benzoic acid esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(5-nitro-1,3-dioxoisoindol-2-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of Methyl 4-(5-nitro-1,3-dioxoisoindol-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can induce cellular stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-(5-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-phenoxy)-benzonitrile
- 4-(4-(5-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-phenoxy)-benzoic acid
Uniqueness
Methyl 4-(5-nitro-1,3-dioxoisoindol-2-yl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ester group allows for easy modification, making it a versatile intermediate in synthetic chemistry.
Eigenschaften
Molekularformel |
C16H10N2O6 |
|---|---|
Molekulargewicht |
326.26g/mol |
IUPAC-Name |
methyl 4-(5-nitro-1,3-dioxoisoindol-2-yl)benzoate |
InChI |
InChI=1S/C16H10N2O6/c1-24-16(21)9-2-4-10(5-3-9)17-14(19)12-7-6-11(18(22)23)8-13(12)15(17)20/h2-8H,1H3 |
InChI-Schlüssel |
CQJAWXXYCBUCCE-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-bromo-N-[4-(4-propionyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B399869.png)
![Methyl2-{[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoate](/img/structure/B399870.png)
![3-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B399871.png)
![2-phenyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B399872.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B399874.png)
![Methyl 2-({[3-(4-hydroxybutyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetyl}amino)benzoate](/img/structure/B399875.png)
![3-chloro-4-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B399877.png)
![2-Chloro-N-{4-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-phenyl}-benzamide](/img/structure/B399880.png)
![4-(benzyloxy)-N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B399882.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B399885.png)
![N-[2-chloro-5-(propanoylamino)phenyl]-2,4-dimethylbenzamide](/img/structure/B399887.png)
![3-chloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B399888.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B399891.png)
![N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B399892.png)
